molecular formula C6H11NO2S B13563994 rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate

rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate

Cat. No.: B13563994
M. Wt: 161.22 g/mol
InChI Key: YVWUCJPPXTUFKU-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate: is a chemical compound that belongs to the class of thiolane derivatives. This compound is characterized by the presence of an aminothiolane ring and a carboxylate group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate typically involves the reaction of a suitable thiolane precursor with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the aminothiolane ring. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions: rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aminothiolane derivatives.

Scientific Research Applications

rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate involves its interaction with specific molecular targets. The aminothiolane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

  • rac-methyl (2R,4R)-4-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate
  • rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride

Comparison: rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate is unique due to the presence of the aminothiolane ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the thiolane ring allows for specific interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

methyl (2S,4S)-4-aminothiolane-2-carboxylate

InChI

InChI=1S/C6H11NO2S/c1-9-6(8)5-2-4(7)3-10-5/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1

InChI Key

YVWUCJPPXTUFKU-WHFBIAKZSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CS1)N

Canonical SMILES

COC(=O)C1CC(CS1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.